4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.

Brand Name: Vulcanchem
CAS No.: 362482-00-6
VCID: VC21242572
InChI: InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
SMILES: CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Molecular Formula: C21H23BrN2OS
Molecular Weight: 431.4 g/mol

4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

CAS No.: 362482-00-6

Cat. No.: VC21242572

Molecular Formula: C21H23BrN2OS

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide - 362482-00-6

Specification

Description Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.

CAS No. 362482-00-6
Molecular Formula C21H23BrN2OS
Molecular Weight 431.4 g/mol
IUPAC Name 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Standard InChI InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
Standard InChI Key GINRSMLGSRKRLT-UHFFFAOYSA-N
SMILES CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Canonical SMILES CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br

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